1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
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Overview
Description
1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a complex organic compound belonging to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system The presence of a methyl group and a p-tolyloxymethyl substituent further distinguishes it from other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions.
Purine Ring Construction: The oxazole intermediate is then reacted with a purine precursor, often through a condensation reaction, to form the fused ring system.
Substitution Reactions: Introduction of the methyl and p-tolyloxymethyl groups is achieved through nucleophilic substitution reactions, using reagents like methyl iodide and p-tolylmethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione: Lacks the p-tolyloxymethyl group, which may affect its biological activity and chemical properties.
7-p-Tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione: Lacks the methyl group, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is unique due to the presence of both the methyl and p-tolyloxymethyl groups, which can influence its chemical reactivity, biological activity, and potential applications. This combination of substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Biological Activity
1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H16N4O3 with a molecular weight of approximately 288.30 g/mol. Its structure features a purine core modified by an oxazolo ring and a tolyloxymethyl group.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. It has been shown to interact with adenosine receptors, which play crucial roles in various physiological processes such as inflammation and immune response.
Pharmacological Effects
This compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated its potential to inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through modulation of cytokine production.
- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain viral strains by interfering with viral replication mechanisms.
Case Study 1: Antitumor Activity
A study conducted on various human cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in significant reductions in cell viability. The IC50 values ranged from 10 to 20 µM depending on the cell line tested.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 12 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in serum after induced inflammation. This suggests a potential application in treating inflammatory diseases.
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 120 | 80 |
Treated | 40 | 20 |
Research Findings
Recent research highlights the compound's selectivity for certain biological targets. For instance:
- Adenosine Receptor Modulation : Studies indicate that it preferentially binds to A3 adenosine receptors, which are implicated in tumor growth and immune modulation.
- Enzyme Inhibition : It has been identified as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair pathways in rapidly dividing cells.
Properties
IUPAC Name |
4-methyl-7-[(4-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9-3-5-10(6-4-9)23-8-11-7-20-12-13(17-16(20)24-11)19(2)15(22)18-14(12)21/h3-6,11H,7-8H2,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQTVYHYLYIBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CN3C4=C(N=C3O2)N(C(=O)NC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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